![molecular formula C16H16N2O4 B4013840 N-(anilinocarbonyl)tyrosine](/img/structure/B4013840.png)
N-(anilinocarbonyl)tyrosine
Overview
Description
“N-(anilinocarbonyl)tyrosine” is a derivative of the amino acid tyrosine. Tyrosine is one of the 20 standard amino acids used by cells to synthesize proteins . It is a non-essential amino acid with a polar side group . Tyrosinases are copper-containing enzymes found in various organisms, including prokaryotes, plants, fungi, arthropods, and mammals . They are responsible for pigmentation, wound healing, radiation protection, and primary immune response .
Synthesis Analysis
The synthesis of modified tyrosines, such as “N-(anilinocarbonyl)tyrosine”, can be achieved through translational incorporation during cell-free protein synthesis . This process involves the use of bacterial translation, which demonstrates inherent promiscuity by mass spectrometric quantification of the translational incorporation of ring-substituted phenylalanines and tyrosines bearing fluoro-, hydroxyl-, methyl-, chloro- and nitro-groups .
Molecular Structure Analysis
Tyrosine nitration modifies key properties of the amino acid, such as the phenol group pKa, redox potential, hydrophobicity, and volume . The incorporation of a nitro group (-NO2) into protein tyrosines can lead to profound structural and functional changes .
Chemical Reactions Analysis
In proteins, the nitration of tyrosine residues to 3-nitro-tyrosine represents an oxidative post-translational modification that disrupts nitric oxide (•NO) signaling and skews metabolism towards pro-oxidant processes . The reactions of tyrosine with peroxynitrite and one-electron oxidants and its further evolution to 3-nitrotyrosine have been characterized .
Physical And Chemical Properties Analysis
Tyrosine nitration modifies key properties of the amino acid: phenol group pKa, redox potential, hydrophobicity, and volume . The incorporation of a nitro group (-NO2) into protein tyrosines can lead to profound structural and functional changes .
Mechanism of Action
Tyrosinase performs two sequential enzymatic reactions: the ortho-hydroxylation of monophenols (monophenolase or cresolase activity) and the oxidation of o-diphenols (diphenolase or catecholase activity) to the corresponding quinones . The reactive quinones then polymerize spontaneously to melanins .
Future Directions
Tyrosine kinases, which are enzymes that catalyze the transfer of phosphate from ATP to tyrosine residues in polypeptides, are now regarded as excellent targets for cancer chemotherapy . Future investigations may provide significant novel insights into the mechanisms of tyrosine actions in tumor growth and metastasis that would allow targeting this oncogenic protein for the development of novel anticancer therapies .
properties
IUPAC Name |
3-(4-hydroxyphenyl)-2-(phenylcarbamoylamino)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c19-13-8-6-11(7-9-13)10-14(15(20)21)18-16(22)17-12-4-2-1-3-5-12/h1-9,14,19H,10H2,(H,20,21)(H2,17,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZBYAASZSNZCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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